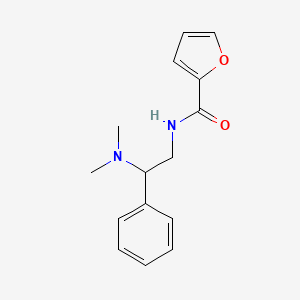

N-(2-(dimethylamino)-2-phenylethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

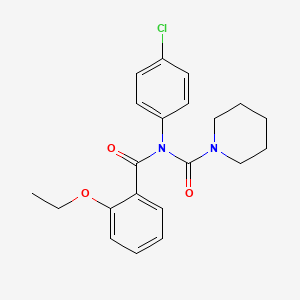

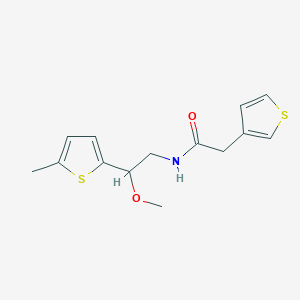

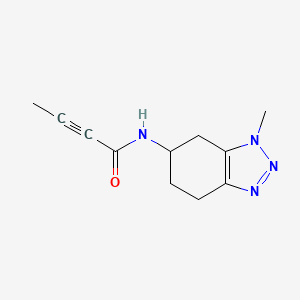

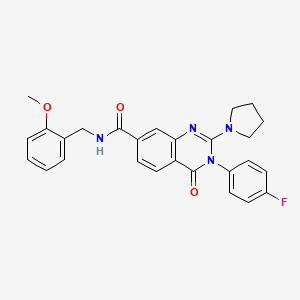

“N-(2-(dimethylamino)-2-phenylethyl)furan-2-carboxamide” is a chemical compound. The molecule contains a total of 42 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds .

Synthesis Analysis

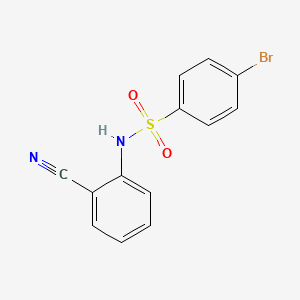

The synthesis of similar furan-2-carboxamide derivatives has been reported in the literature . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis

The molecular structure of similar furan-2-carboxamide derivatives has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain-shaped 3D network structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives typically involve the reaction of acyl chlorides and heterocyclic amine derivatives . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Wissenschaftliche Forschungsanwendungen

Overview

N-(2-(dimethylamino)-2-phenylethyl)furan-2-carboxamide does not directly appear in the scientific literature under the provided name for specific research applications. However, research related to furan derivatives, including various applications such as sustainable polymer production, biofuel generation, and biomedical uses, provides a context where such a compound could be relevant. Below, we discuss several areas where furan derivatives play a critical role, which could encompass the utility of the specified compound in scientific research.

Sustainable Polymers and Functional Materials

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in developing sustainable polymers and functional materials. These compounds, produced from plant biomass, are seen as potential replacements for non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in creating monomers, polymers, and various functional materials highlight the importance of furan derivatives in advancing sustainable materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Production

The exploration of 2,5-Dimethylfuran (DMF) as a biofuel exemplifies the potential of furan derivatives in alternative energy sources. DMF, derived from lignocellulosic biomass, shows promise as an eco-friendly fuel for spark ignition engines due to its high energy density and environmental benefits. Research into the synthesis, properties, and engine performance of DMF fuels underscores the role of furan compounds in addressing the challenges of fossil fuel dependency and climate change (Hoang, Nižetić, & Ölçer, 2021).

Biomedical Applications

Carboxymethyl chitosan derivatives, including potentially furan-linked variants, have shown a broad range of biomedical applications. These applications range from drug delivery systems and bioimaging to tissue engineering and wound healing. The modifications, like the introduction of carboxymethyl groups to chitosan, enhance its solubility, biocompatibility, and antimicrobial properties, making these derivatives suitable for various medical and pharmaceutical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).

Wirkmechanismus

While the exact mechanism of action for “N-(2-(dimethylamino)-2-phenylethyl)furan-2-carboxamide” is not specified in the retrieved papers, similar furan-2-carboxamide derivatives have shown significant anti-cancer activity against various human cancer cell lines . The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-17(2)13(12-7-4-3-5-8-12)11-16-15(18)14-9-6-10-19-14/h3-10,13H,11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDFBLSPMKUKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797358.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)

![methyl 5-((3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2797365.png)

![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)

![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)

![(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2797369.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)